molecular formula C8H12N2O2S B8525559 N-Methyl-2-(pyridin-4-yl)ethanesulfonamide

N-Methyl-2-(pyridin-4-yl)ethanesulfonamide

Cat. No. B8525559
M. Wt: 200.26 g/mol
InChI Key: IAALJVHSDKYRQA-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

To 50 ml of a 40% solution of methylamine in methanol was added 3.0 g of 2-(pyridin-4-yl)ethanesulfonyl chloride hydrochloride as such (i.e., as a solid). After stirring for a while at room temperature, a solution of 2.1 g of sodium hydrogencarbonate in 15 ml of water was carefully added thereto. The reaction mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 1.3 g of the title compound as brownish white scaly crystals.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl.[N:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][S:12](Cl)(=[O:14])=[O:13])=[CH:6][CH:5]=1.C(=O)([O-])O.[Na+]>CO.O>[CH3:1][NH:2][S:12]([CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][N:4]=[CH:5][CH:6]=1)(=[O:14])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a while at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)CCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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